molecular formula C9H6N2O3 B1302396 5-(3-Nitrophenyl)isoxazole CAS No. 126633-02-1

5-(3-Nitrophenyl)isoxazole

Cat. No.: B1302396
CAS No.: 126633-02-1
M. Wt: 190.16 g/mol
InChI Key: RGDHTIOOORKVRQ-UHFFFAOYSA-N
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Description

5-(3-Nitrophenyl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with a 3-nitrophenyl group. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals. The presence of the nitro group in the phenyl ring enhances the compound’s reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Nitrophenyl)isoxazole typically involves the following steps:

    Nitration of Phenyl Isoxazole: The nitration of phenyl isoxazole can be achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Cycloaddition Reactions: Another method involves the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This approach enhances the yield and purity of the final product while minimizing the formation of byproducts.

Chemical Reactions Analysis

Types of Reactions

5-(3-Nitrophenyl)isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products Formed

    Amino Derivatives: Formed by the reduction of the nitro group.

    Substituted Isoxazoles: Formed by nucleophilic aromatic substitution.

    Oxazole Derivatives: Formed by oxidation of the isoxazole ring.

Mechanism of Action

The mechanism of action of 5-(3-Nitrophenyl)isoxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, altering the electronic properties of the compound and enabling it to modulate biological pathways. The isoxazole ring can also interact with active sites of enzymes, inhibiting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Nitrophenyl)isoxazole
  • 5-(2-Nitrophenyl)isoxazole
  • 4-Nitro-5-(4-nitrophenyl)isoxazole

Uniqueness

5-(3-Nitrophenyl)isoxazole is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and interaction with biological targets. Compared to its isomers, it exhibits distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-(3-nitrophenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-11(13)8-3-1-2-7(6-8)9-4-5-10-14-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGDHTIOOORKVRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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